N,N-Diphenylthiazolo[5,4-D]pyrimidine-2,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diphenylthiazolo[5,4-D]pyrimidine-2,7-diamine is a complex organic compound with the molecular formula C17H13N5S. It contains 36 atoms, including 13 hydrogen atoms, 17 carbon atoms, 5 nitrogen atoms, and 1 sulfur atom
Preparation Methods
The synthesis of N,N-Diphenylthiazolo[5,4-D]pyrimidine-2,7-diamine involves multiple steps, typically starting with the formation of the thiazole ring followed by the construction of the pyrimidine ring. Common synthetic routes include:
Cyclization Reactions: The formation of the thiazole ring through cyclization reactions involving appropriate precursors.
Condensation Reactions: The pyrimidine ring is often constructed through condensation reactions with suitable reagents.
Industrial Production: Industrial methods may involve optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity.
Chemical Reactions Analysis
N,N-Diphenylthiazolo[5,4-D]pyrimidine-2,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dimethyl sulfoxide. Reaction conditions often involve controlled temperatures and pH levels.
Major Products: The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
N,N-Diphenylthiazolo[5,4-D]pyrimidine-2,7-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Diphenylthiazolo[5,4-D]pyrimidine-2,7-diamine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
N,N-Diphenylthiazolo[5,4-D]pyrimidine-2,7-diamine can be compared with other similar compounds, such as:
Pyrimido[4,5-D]pyrimidines: These compounds share a similar bicyclic structure and exhibit comparable biological activities.
Unique Features: This compound is unique due to its specific substitution pattern and the resulting biological properties.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H13N5S |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-N,2-N-diphenyl-[1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine |
InChI |
InChI=1S/C17H13N5S/c18-15-14-16(20-11-19-15)23-17(21-14)22(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H,(H2,18,19,20) |
InChI Key |
ZLNOGLVPVREBOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC4=C(N=CN=C4S3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.